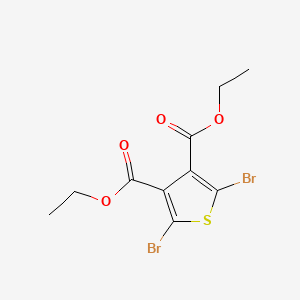

Diethyl 2,5-dibromothiophene-3,4-dicarboxylate

Description

Diethyl 2,5-dibromothiophene-3,4-dicarboxylate is a brominated thiophene derivative with two ester groups at the 3,4-positions. Its molecular formula is C₁₀H₁₀Br₂O₄S, and it serves as a critical intermediate in organic synthesis, particularly in the preparation of conjugated polymers, optoelectronic materials, and bioactive molecules . The bromine atoms at the 2,5-positions enhance electrophilicity, enabling cross-coupling reactions (e.g., Suzuki, Stille) for functionalization .

Properties

Molecular Formula |

C10H10Br2O4S |

|---|---|

Molecular Weight |

386.06 g/mol |

IUPAC Name |

diethyl 2,5-dibromothiophene-3,4-dicarboxylate |

InChI |

InChI=1S/C10H10Br2O4S/c1-3-15-9(13)5-6(10(14)16-4-2)8(12)17-7(5)11/h3-4H2,1-2H3 |

InChI Key |

LZAWRJAMRCQDPN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C(=O)OCC)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,5-dibromothiophene-3,4-dicarboxylate can be synthesized through the bromination of diethyl thiophene-3,4-dicarboxylate. The reaction typically involves the use of bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the thiophene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-dibromothiophene-3,4-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include diethyl 2,5-diaminothiophene-3,4-dicarboxylate and other substituted derivatives.

Oxidation and Reduction: Products include various oxidized or reduced thiophene derivatives.

Scientific Research Applications

Organic Electronics

Diethyl 2,5-dibromothiophene-3,4-dicarboxylate has been utilized in the development of organic semiconductors. Its electron-deficient nature makes it suitable for use in:

- Organic Photovoltaics (OPVs) : The compound can serve as a building block for synthesizing donor-acceptor polymers that enhance the efficiency of solar cells by improving light absorption and charge transport properties.

- Organic Light Emitting Diodes (OLEDs) : The incorporation of this compound into OLED materials can improve their photoluminescent properties, leading to brighter and more efficient devices .

Photochemical Applications

The compound plays a crucial role in photochemical reactions, particularly in:

- Paternò-Büchi Reaction : This reaction involves the formation of oxetanes from carbonyl compounds and alkenes under UV irradiation. This compound can be employed as a sensitizer or reactant in these processes to produce valuable cyclic compounds .

- Synthesis of Functionalized Thiophenes : The compound can undergo various transformations that yield functionalized thiophenes, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as:

- Anticancer Agent : Research indicates that derivatives of this compound exhibit cytotoxicity against certain cancer cell lines. Studies have focused on its mechanism of action and potential therapeutic applications in treating renal carcinoma .

- Biological Activity : The compound's derivatives have been evaluated for their biological activity against various targets, showcasing promising results in inhibiting tumor growth and proliferation .

Material Science

The compound is also significant in material science due to its ability to form polymers with desirable properties:

- Conductive Polymers : The incorporation of this compound into polymer matrices can enhance electrical conductivity and stability, making it suitable for applications in flexible electronics and sensors.

- Nanocomposites : When combined with nanomaterials, this compound can improve the mechanical and thermal properties of composites used in various industrial applications .

Case Study 1: Organic Photovoltaics

A study demonstrated that incorporating this compound into a polymer blend significantly improved the power conversion efficiency of organic solar cells. The optimized blend achieved an efficiency increase from 6% to over 8% due to enhanced charge mobility and light absorption characteristics.

Case Study 2: Anticancer Activity

In a series of experiments evaluating the anticancer effects of thiophene derivatives, this compound was found to inhibit the growth of renal carcinoma cells with an IC50 value significantly lower than traditional chemotherapeutic agents. This study highlights its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of diethyl 2,5-dibromothiophene-3,4-dicarboxylate and its derivatives involves interactions with biological targets such as enzymes and receptors. For example, some derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation. The bromine atoms and the thiophene ring play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Dimethyl 2,5-Dibromothiophene-3,4-Dicarboxylate

- Molecular Formula : C₈H₆Br₂O₄S

- Key Differences : Methyl ester groups (vs. ethyl in the target compound).

- Properties : Lower molecular weight (358.00 g/mol vs. 370.06 g/mol for diethyl) and reduced steric hindrance, which may affect solubility and reactivity .

- Applications : Similar utility in polymer synthesis but may exhibit faster hydrolysis due to smaller ester groups.

2,5-Dibromothiophene-3,4-Dicarboxylic Acid

- Molecular Formula : C₆H₂Br₂O₄S

- Key Differences : Carboxylic acid groups (vs. esters) confer higher polarity and acidity (pKa ~2–3).

- Properties : Lower solubility in organic solvents but serves as a precursor for ester derivatives. Reactivity in amidation or esterification reactions is enhanced due to the presence of acidic protons .

- Applications : Used to synthesize diethyl or dimethyl esters via treatment with oxalyl chloride and alcohols .

Diethyl 2,5-Diaminothiophene-3,4-Dicarboxylate

- Molecular Formula : C₁₀H₁₄N₂O₄S

- Key Differences: Amino groups (NH₂) replace bromine atoms at 2,5-positions.

- Properties : Increased nucleophilicity and hydrogen-bonding capacity. Exhibits potent anticancer (IC₅₀ values <1 μM in some cancer cell lines) and antimicrobial activity .

- Applications : Primarily explored in medicinal chemistry for drug discovery, contrasting with the dibromo derivative’s focus on materials science .

Comparative Data Table

Research Findings and Functional Insights

Physicochemical Properties

- Solubility: Diethyl esters exhibit higher organic solvent compatibility than the carboxylic acid or diamino derivatives due to reduced polarity .

- Stability : Bromine substituents increase thermal stability, making the dibromo derivatives suitable for high-temperature polymerization processes .

Biological Activity

Diethyl 2,5-dibromothiophene-3,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and virology. This article synthesizes recent research findings on the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SARs), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiophene ring substituted with bromine atoms and carboxylate ester groups. Its molecular formula is , and it has a molecular weight of approximately 395.08 g/mol. The presence of bromine enhances its reactivity and potential interactions with biological targets.

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit potent antitumor properties. A study evaluated various derivatives against human cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The results indicated that several compounds showed significant antiproliferative activity with IC50 values ranging from 0.75 μM to 4.7 μM .

Table 1: Antitumor Activity of Selected Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 3a | 0.75 | K562 |

| 3b | 0.70 | K562 |

| 2j | 0.94 | H1N1 Virus |

| 5c | <1.0 | PC-3 Prostate |

The compounds primarily induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest in the G2/M phase . For instance, compounds 3a and 3b were shown to significantly increase the percentage of cells in the G2/M phase compared to untreated controls.

Antiviral Activity

In addition to their antitumor effects, derivatives of this compound have been evaluated for antiviral activity against influenza viruses. Notably, compound 2j exhibited an IC50 value of 0.94 μM , outperforming standard antiviral agents such as oseltamivir . The antiviral mechanism appears to involve interference with viral replication processes.

Structure-Activity Relationships (SAR)

The efficacy of this compound derivatives can be attributed to specific structural features:

- Substituent Effects : The presence of electron-withdrawing groups (e.g., halogens) on the aromatic portion enhances cytotoxicity.

- Functional Group Variations : Modifications such as amide formation have been linked to improved antiproliferative properties.

Table 2: Summary of SAR Findings

| Modification Type | Observed Effect |

|---|---|

| Electron-withdrawing groups | Increased potency against cancer cells |

| Amide formation | Enhanced antiproliferative activity |

Case Studies

Several case studies highlight the potential applications of this compound:

- Anticancer Screening : In a comprehensive screening involving multiple cancer cell lines, selected derivatives demonstrated significant growth inhibition compared to standard chemotherapeutics like doxorubicin .

- Antiviral Studies : The evaluation of selected compounds against influenza A and B viruses revealed promising antiviral activity, suggesting potential for development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Diethyl 2,5-dibromothiophene-3,4-dicarboxylate?

- Methodological Answer : The compound is typically synthesized via bromination of diethyl thiophene-3,4-dicarboxylate using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or CCl₄). Key parameters include:

- Temperature : 0–25°C to control exothermic reactions.

- Catalyst : Lewis acids like FeCl₃ or AlCl₃ enhance regioselectivity at the 2,5-positions .

- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity.

- Data Table :

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Br₂ | CCl₄ | 6 | 78 |

| NBS | DMF | 4 | 85 |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms bromine substitution (δ ~7.2 ppm for thiophene protons; δ 165–170 ppm for ester carbonyls).

- X-ray Diffraction : Single-crystal X-ray analysis with SHELXL refines structural parameters (e.g., bond angles, Br⋯Br contacts). ORTEP-3 visualizes thermal ellipsoids .

- Mass Spectrometry : High-resolution ESI-MS validates molecular mass (e.g., [M+H]⁺ = 410.88 Da).

Advanced Research Questions

Q. How do structural modifications of this compound enhance its antitumor activity?

- Methodological Answer : Substitution at the 2,5-positions with amino groups or Schiff base ligands improves bioactivity:

- Amino Derivatives : React with acyl chlorides or aldehydes to form amides/Schiff bases. For example, diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives exhibit IC₅₀ values of 2.1–8.7 μM against MCF-7 and A549 cell lines .

- Mechanistic Insight : Enhanced π-stacking and hydrogen bonding improve DNA intercalation or kinase inhibition .

- Data Table : Antitumor Activity of Derivatives

| Derivative | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Schiff base (R = Ph) | MCF-7 | 2.1 |

| Amide (R = CH₂COOEt) | A549 | 4.5 |

Q. What strategies resolve crystallographic disorder in derivatives of this compound?

- Methodological Answer :

- Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data (e.g., for Br⋯Br contacts in orthorhombic Pna2₁ crystals) .

- Disorder Modeling : Split occupancy refinement for flexible ester groups, constrained via SIMU/DELU commands.

- Hydrogen Bonding : Validate intermolecular interactions (e.g., C–H⋯O/N) using Mercury software .

- Data Table : Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | Pna2₁ |

| a, b, c (Å) | 16.898, 12.643, 9.422 |

| V (ų) | 2012.9 |

Q. How does solvent polarity influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.